molecular formula C20H25NO5S2 B11659646 methyl {(5Z)-5-[4-(hexyloxy)-3-methoxybenzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetate

methyl {(5Z)-5-[4-(hexyloxy)-3-methoxybenzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetate

Cat. No.: B11659646
M. Wt: 423.6 g/mol
InChI Key: PUWBJHREYORWHL-ATVHPVEESA-N
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Description

METHYL 2-[(5Z)-5-{[4-(HEXYLOXY)-3-METHOXYPHENYL]METHYLIDENE}-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]ACETATE is a complex organic compound that belongs to the class of thiazolidines Thiazolidines are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-[(5Z)-5-{[4-(HEXYLOXY)-3-METHOXYPHENYL]METHYLIDENE}-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]ACETATE typically involves the condensation of 4-(hexyloxy)-3-methoxybenzaldehyde with thiosemicarbazide in the presence of a catalyst such as glacial acetic acid. The resulting intermediate is then subjected to cyclization under controlled conditions to form the thiazolidine ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can enhance the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

METHYL 2-[(5Z)-5-{[4-(HEXYLOXY)-3-METHOXYPHENYL]METHYLIDENE}-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]ACETATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

METHYL 2-[(5Z)-5-{[4-(HEXYLOXY)-3-METHOXYPHENYL]METHYLIDENE}-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]ACETATE has several scientific research applications:

Mechanism of Action

The mechanism of action of METHYL 2-[(5Z)-5-{[4-(HEXYLOXY)-3-METHOXYPHENYL]METHYLIDENE}-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]ACETATE involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to its observed biological effects. For instance, it may inhibit enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

METHYL 2-[(5Z)-5-{[4-(HEXYLOXY)-3-METHOXYPHENYL]METHYLIDENE}-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]ACETATE is unique due to its specific functional groups, which confer distinct chemical and biological properties. The presence of the hexyloxy and methoxy groups enhances its solubility and bioavailability, making it a promising candidate for further research and development .

Properties

Molecular Formula

C20H25NO5S2

Molecular Weight

423.6 g/mol

IUPAC Name

methyl 2-[(5Z)-5-[(4-hexoxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetate

InChI

InChI=1S/C20H25NO5S2/c1-4-5-6-7-10-26-15-9-8-14(11-16(15)24-2)12-17-19(23)21(20(27)28-17)13-18(22)25-3/h8-9,11-12H,4-7,10,13H2,1-3H3/b17-12-

InChI Key

PUWBJHREYORWHL-ATVHPVEESA-N

Isomeric SMILES

CCCCCCOC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CC(=O)OC)OC

Canonical SMILES

CCCCCCOC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)S2)CC(=O)OC)OC

Origin of Product

United States

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